molecular formula C10H12N2O3 B014831 Ethyl (4-Aminophenylamino) Oxoacetate CAS No. 17794-28-4

Ethyl (4-Aminophenylamino) Oxoacetate

Cat. No. B014831
CAS RN: 17794-28-4
M. Wt: 208.21 g/mol
InChI Key: UOATZWIBGLCONS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl (4-Aminophenylamino) Oxoacetate involves a facile method characterized by alkylation and selective reduction processes. Altowyan et al. (2022) reported the consecutive synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a related compound, through alkylation of 4-nitrophenol with ethyl bromoacetate followed by nitro group reduction without necessitating nascent hydrogen or complex reaction conditions (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds related to this compound has been elucidated using various spectroscopic methods and X-ray crystallography. The structure of Ethyl-2-(4-Aminophenoxy) Acetate was confirmed by 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis, with X-ray crystallography providing insights into its crystal system and non-covalent interactions, as discussed by Altowyan et al. (2022) (Altowyan et al., 2022).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, showcasing their versatility. For instance, Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in Lossen rearrangement for synthesizing ureas from carboxylic acids without racemization under mild conditions (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties, such as crystallinity and molecular packing, of this compound derivatives, are crucial for their application in synthesis. The crystalline structure of these compounds is often determined using X-ray crystallography, which provides detailed information about their unit cell parameters and molecular interactions. The study by Altowyan et al. (2022) is a prime example, where the crystal system and the significance of non-covalent interactions in molecular packing were elucidated (Altowyan et al., 2022).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity and interaction with various reagents. These properties are essential for their utility in organic synthesis and the development of medicinal compounds. The work by Thalluri et al. (2014) highlights the chemical reactivity of similar compounds in the synthesis of ureas, demonstrating their chemical versatility and the potential for application in diverse synthetic pathways (Thalluri et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Reagent for Synthesis : Ethyl 2-cyano-2-(hydroxyimino)acetate, related to Ethyl (4-Aminophenylamino) Oxoacetate, has shown clear superiority in synthesizing a novel series of α-ketoamide derivatives with excellent yield and purity, demonstrating its potential as an efficient reagent in organic synthesis processes (El‐Faham et al., 2013).
  • Chemoselective Synthesis : Ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate has been utilized for the chemoselective synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, highlighting the synthetic versatility of ethyl 2-oxoacetate derivatives in producing a range of chemically significant compounds (Pretto et al., 2019).

Biological Applications

  • Protein-Tyrosine Phosphatase 1B Inhibitors : Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing potential as rapid reversible inhibitors with low micro-molar range IC(50) values, indicating their promise for therapeutic applications (Navarrete-Vázquez et al., 2012).

Material Science and Other Applications

  • Model Compounds for Cofactors : Synthesis of 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for the lysine tyrosyl quinone cofactor of lysyl oxidase showcases the application of ethyl oxoacetate derivatives in understanding and mimicking biologically important cofactors (Mure et al., 2003).

Safety and Hazards

The safety data sheet for Ethyl (4-Aminophenylamino) Oxoacetate provides important information about its potential hazards . It’s crucial to handle this compound with appropriate safety measures to prevent any harm.

Future Directions

The future directions for the use and study of Ethyl (4-Aminophenylamino) Oxoacetate are not explicitly mentioned in the search results. It’s currently used for proteomics research , but further studies could reveal more potential applications.

properties

IUPAC Name

ethyl 2-(4-aminoanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOATZWIBGLCONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399779
Record name Ethyl (4-Aminophenylamino) Oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17794-28-4
Record name Ethyl (4-Aminophenylamino) Oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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